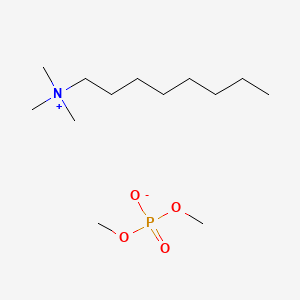

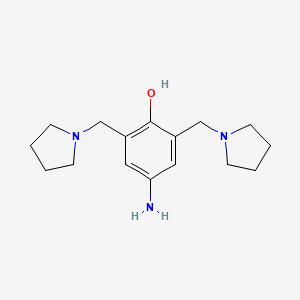

![molecular formula C6H6N4O B3057871 2-Methyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-OL CAS No. 85871-91-6](/img/structure/B3057871.png)

2-Methyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-OL

説明

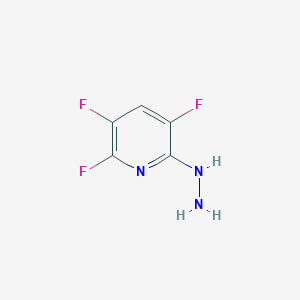

“2-Methyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-OL” is a synthetic compound with the molecular formula C6H6N4O and a molecular weight of 150.1380 . It’s also known by other names such as 5-Methyl-7-hydroxy-1,3,4-triazaindolizine, 5-Methyl-S-triazolo (1,5-a)pyrimidin-7-ol, and Methyl hydroxytriazaindolizine .

Synthesis Analysis

The synthesis of “this compound” and its analogs has been achieved through various methods. One such method involves the condensation of 3H-1,2,4-triazol-5-amine with ethyl acetoacetate in the presence of a catalytic amount of ZnCl2 in supercritical carbon dioxide . Another method involves a Biginelli-like reaction using hydrates of arylglyoxals, β-dicarbonyl compounds, and 1H-1,2,4-triazol-5-amine .Molecular Structure Analysis

The molecular structure of “this compound” can be viewed as a 2D Mol file or as a computed 3D SD file . The 3D structure provides a more detailed view of the spatial arrangement of atoms and the bonds between them.Chemical Reactions Analysis

The compound “this compound” is involved in various chemical reactions. For instance, it can act as a versatile linker to several metals, and the interactions of their coordination compounds in biological systems have been extensively described .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 150.1380 . More detailed physical and chemical properties were not found in the search results.科学的研究の応用

Antibacterial Activity

A study by Lahmidi et al. (2019) synthesized a pyrimidine derivative containing the 1,2,4-triazolo[1,5-a]pyrimidine ring. This compound showed antibacterial activity against strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa (Lahmidi et al., 2019).

Antimicrobial and Antifungal Activities

Komykhov et al. (2017) reported on the synthesis of (5S,7R)-5-Aryl-7-methyl-4,5,6,7-tetrahydro[1, 2, 4]triazolo[1,5-a]pyrimidin-7-ols. These substances exhibited in vitro antimicrobial and antifungal activities (Komykhov et al., 2017).

Synthesis in Supercritical Carbon Dioxide

Baklykov et al. (2019) achieved the synthesis of 5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one, a key intermediate in antiviral drug synthesis, in supercritical carbon dioxide. This method provided a 90% conversion rate under solvent-free conditions (Baklykov et al., 2019).

Chemical Transformations

Zemlyanaya et al. (2018) synthesized 5,5,7-Trimethyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-7-ol and investigated its chemical transformations. They explored reactions with reagents of diverse electronic nature (Zemlyanaya et al., 2018).

Regioselective Synthesis

Massari et al. (2017) developed efficient procedures for the regioselective synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidines. This method may be useful for preparing biologically active compounds (Massari et al., 2017).

Analgesic Activity

Ogorodnik et al. (2018) synthesized derivatives of 5-methyl-3-aryl[1,2,4]triazolo[4,3-a]pyrimidin-7-ol and investigated their analgesic effects. The study revealed the structure-activity relationship of these compounds (Ogorodnik et al., 2018).

Cardiovascular Agents

Sato et al. (1980) synthesized 1,2,4-triazolo[1,5-a]pyrimidines fused to various heterocyclic systems and evaluated their coronary vasodilating and antihypertensive activities. One compound showed promising potential as a cardiovascular agent (Sato et al., 1980).

作用機序

Target of Action

Compounds with similar structures, such as [1,2,4]triazolo[1,5-a]pyrimidines, have been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer effects .

Mode of Action

It’s worth noting that similar compounds have been found to interact with their targets through non-covalent bonds like hydrogen bonds, van der waals interactions, and electrostatic interactions .

Biochemical Pathways

Compounds with similar structures have been reported to affect a variety of domains, such as herbicidal, antifungal, antimalarial, antiviral, cardiovascular vasodilators, anti-inflammatory, analgesic, and anticancer .

Result of Action

Similar compounds have been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer effects .

将来の方向性

The “2-Methyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-OL” and its analogs have received great attention in agriculture and medicinal chemistry due to their remarkable biological activities in a variety of domains, such as herbicidal, antifungal, antimalarial, antiviral, cardiovascular vasodilators, anti-inflammatory, analgesic, and anticancer . The potential of these compounds has inspired some excellent reviews over the years on their chemistry and methods of synthesis with a minor focus on their biological properties . Therefore, future research directions could involve exploring more about their biological properties and potential applications in various fields.

生化学分析

Biochemical Properties

It is known that the triazolopyrimidine scaffold is present in diverse structures in medicinal chemistry, such as antimicrobial, anti-tubercular, and anticancer agents

Cellular Effects

Some compounds with the triazolopyrimidine scaffold have shown moderate antiproliferative activities against cancer cells

Molecular Mechanism

Some compounds with the triazolopyrimidine scaffold have been described as cyclic adenosine 3′,5′-monophosphate (cAMP) phosphodiesterase (PDE) inhibitors

特性

IUPAC Name |

2-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O/c1-4-8-6-7-3-2-5(11)10(6)9-4/h2-3H,1H3,(H,7,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHHATAVQBKRQAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC=CC(=O)N2N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30559455 | |

| Record name | 2-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30559455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

85871-91-6 | |

| Record name | 2-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30559455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

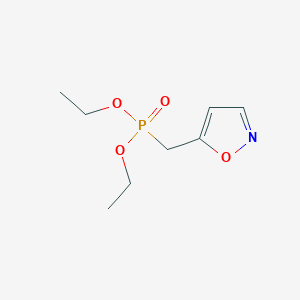

![5-methyl-5H,6H,7H-furo[2,3-f]indol-6-one](/img/structure/B3057799.png)

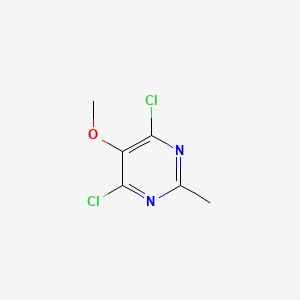

![7-Methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B3057800.png)

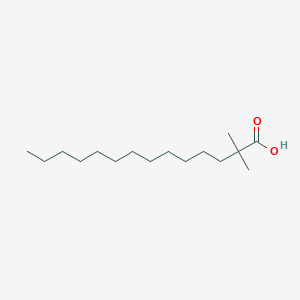

![2-Butenoic acid, 4-[(2-ethylhexyl)amino]-4-oxo-, (2Z)-, compd. with 2,2',2''-nitrilotris[ethanol] (1:1)](/img/structure/B3057802.png)

![5-Chloro-3-[(3,5-dichloro-4-hydroxyphenyl)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B3057808.png)